N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-17-5-2-15(3-6-17)21(25)23-10-8-14(9-11-23)20(24)22-16-4-7-18-19(12-16)28-13-27-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPMXHWQIBELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-380536 involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, followed by their transformation into the final compound through a series of chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions for WAY-380536 are often proprietary and may require access to specialized chemical literature or patents .
Chemical Reactions Analysis
Hydrolysis of the Carbamate
Under acidic or basic conditions, the carbamate group can undergo hydrolysis to yield a primary amine and a carboxylic acid derivative.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, heat | Piperidine-4-carboxamide + 4-methoxybenzoic acid |
| Basic hydrolysis | NaOH, aqueous | Piperidine-4-carboxamide + 4-methoxybenzoate salt |
Amide Bond Cleavage
The amide bond between the piperidine and benzodioxole moieties may undergo cleavage via:
-
Nucleophilic substitution : Reaction with strong nucleophiles (e.g., hydrazine) to form substituted amides.
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Enzymatic degradation : Potential susceptibility to protease activity.
Oxidation of Benzodioxole
The benzodioxole group (1,3-benzodioxole) can undergo oxidation to form catechol derivatives under conditions such as ozonolysis or electrochemical oxidation.
Stability and Reactivity
Analytical Characterization
Common techniques include:
-
NMR spectroscopy : To confirm amide and carbamate proton environments.
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Mass spectrometry : Detection of the molecular ion (m/z ≈ 400, assuming molecular weight of ~400 g/mol) .
-
HPLC : For purity assessment and reaction monitoring.
Mechanistic Insights
While specific data for this compound is limited, analogous pyrazolo-pyridine and piperidine derivatives exhibit:
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Kinase inhibition : Potential binding to ATP-binding pockets via the planar aromatic system .
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Enzyme interaction : Possible involvement in neurotransmitter systems due to the benzodioxole group.
Limitations and Future Directions
The absence of direct experimental data in the provided sources necessitates extrapolation from structurally similar compounds. Further studies should prioritize:
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Kinetic analysis : Determination of hydrolysis rates under physiological conditions.
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Biochemical assays : Evaluation of target interactions (e.g., serotonergic receptors, proteases).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C25H31N3O6S
- Molecular Weight : 501.6 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
These properties are essential for understanding its reactivity and interaction with biological systems.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have shown significant activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation. The structural motifs present in this compound may enhance its binding affinity to specific molecular targets involved in cancer progression.
Neuroprotective Effects
Studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Compounds with similar structures have been reported to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in conditions such as Alzheimer’s disease.
Antimicrobial Activity
The antimicrobial potential of benzodioxole derivatives has been explored, with some studies indicating efficacy against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, making it a promising area for further investigation.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer metabolism or bacterial survival.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis, enhancing therapeutic outcomes in cancer treatment.
Case Study 1: Anticancer Activity
A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In vitro studies showed that compounds with similar structures reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Benzodioxole Derivative | 5 | Induces apoptosis via mitochondrial pathway |
| Neuroprotective | Similar Structure | 10 | Reduces oxidative stress |
| Antimicrobial | Benzodioxole Analogue | 15 | Inhibits bacterial enzyme activity |
Mechanism of Action
The mechanism of action of WAY-380536 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide (CAS 887672-93-7)
- Structure : Replaces the 4-methoxyphenyl carbonyl with a furan-2-ylcarbonyl group.
- Molecular Formula : C18H18N2O3.
- Molecular Weight : 342.35 g/mol .
- Key Differences: Reduced steric bulk due to the smaller furan ring. Furans are more electron-rich, which may influence electronic interactions with targets.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-4-carboxamide
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide
- Structure : Substitutes the benzodioxole with a nitro- and trifluoromethyl-substituted phenyl group and adds an isoxazolylmethyl moiety.
- Molecular Formula : C25H25F3N4O6 (approximate).
- Isoxazole ring introduces rigidity and metabolic stability.
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 72412-47-6)
- Structure : Replaces the benzodioxole with a benzyl group and substitutes the 4-methoxyphenyl carbonyl with a methoxypyrimidine.
- Molecular Formula : C18H22N4O2.
- Molecular Weight : 326.39 g/mol .
- Key Differences :
- Benzyl group increases hydrophobicity, favoring membrane permeability.
- Pyrimidine’s nitrogen atoms may engage in π-π stacking or hydrogen bonding.
Structural and Functional Analysis
Common Features
- Piperidine Core : Present in all analogs, enabling conformational flexibility.
- Aromatic Substituents : Benzodioxole, methoxyphenyl, or heteroaromatic groups dominate, suggesting a shared target interaction mechanism (e.g., GPCRs or enzymes with aromatic binding sites).
Key Variations and Implications
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide, also known as 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its effects on endurance, metabolic parameters, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C25H31N3O6S
- Molecular Weight : 501.6 g/mol
- IUPAC Name : [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone
Biological Activity Overview
Research has highlighted several key areas regarding the biological activity of 1-BCP:
1. Effects on Endurance and Fatigue
A study assessed the impact of 1-BCP on swimming endurance in mice. The results indicated that treatment with 1-BCP significantly increased swimming time to exhaustion compared to control groups. Mice receiving doses of 0.1 or 0.2 mmol/kg body weight showed marked improvements in endurance, suggesting that 1-BCP may enhance physical performance by modulating metabolic pathways associated with energy production and fatigue resistance .
2. Metabolic Effects
In addition to improving endurance, 1-BCP influenced various metabolic parameters:
- Increased Glycogen Storage : The compound significantly elevated liver and muscle glycogen levels.
- Decreased Lactic Acid Levels : It notably reduced lactic acid and blood urea nitrogen levels, indicating improved metabolic efficiency.
- Enhanced Antioxidant Enzyme Activity : Treatment with 1-BCP increased the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) .
The precise mechanisms through which 1-BCP exerts its effects are still under investigation. However, it is hypothesized that the compound may act through modulation of neurotransmitter systems and enhancement of mitochondrial function, contributing to its effects on endurance and metabolic health.
Case Studies
Several case studies have been conducted to explore the potential therapeutic applications of 1-BCP:
Case Study 1: Endurance Performance in Mice
In a controlled experiment involving weight-loaded forced swimming tests, mice treated with varying doses of 1-BCP demonstrated significantly improved endurance metrics compared to untreated controls. This study provides foundational evidence for considering 1-BCP as a potential ergogenic aid in physical performance enhancement .
Case Study 2: Antioxidant Properties
Another study highlighted the compound's ability to enhance endogenous antioxidant defenses in vivo. The increase in antioxidant enzyme activity suggests that 1-BCP may have protective effects against oxidative stress-related damage, which is crucial for maintaining cellular health during prolonged physical exertion .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to form the piperidine-4-carboxamide core (e.g., coupling 1,3-benzodioxol-5-amine with a pre-functionalized piperidine intermediate).
- Acylation using 4-methoxybenzoyl chloride or activated esters to introduce the aryl carbonyl group.
- Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (ethanol/water mixtures).
Key characterization includes ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity validation (>95%) .
Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 6.8–7.4 ppm for benzodioxol and methoxyphenyl groups) and piperidine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and methoxy (C-O, ~55 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed [M+H]+ ions).
- X-ray Crystallography: For resolving stereochemical ambiguities (e.g., piperidine chair conformation) .
Basic: What are the primary biological targets or pharmacological activities associated with this compound?
Answer:
Structurally analogous carboxamides exhibit activity as:
- Carbonic Anhydrase Inhibitors: Inhibition of hCA I/II isoforms (IC₅₀ ~10–50 nM) via coordination to the zinc ion in the active site .
- Dopamine Receptor Antagonists: High affinity for D3 receptors (Ki < 10 nM) due to aryl piperazine/benzodioxol pharmacophores .
- Anticancer Agents: Induction of apoptosis in cell lines (e.g., IC₅₀ ~5–20 µM in MCF-7) via ROS generation or tubulin disruption .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
Answer:
Key SAR modifications include:
- Substitution on the Benzodioxol Ring: Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition, while bulky substituents reduce off-target binding .
- Piperidine Ring Functionalization: Methylation at C4 improves metabolic stability but may reduce solubility.
- Aryl Carbonyl Group Replacement: Replacing 4-methoxyphenyl with 2,3-dichlorophenyl increases D3 receptor selectivity (ΔKi ~100-fold over D2) .
Methodology: Use iterative synthesis paired with radioligand binding assays (D3 vs. D2 receptors) and molecular docking (AutoDock Vina) to predict binding poses .
Advanced: How can contradictory data in enzymatic vs. cellular assays be resolved for this compound?
Answer:
Discrepancies may arise from:
- Membrane Permeability Issues: Use PAMPA assays to evaluate passive diffusion. Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) suggests poor cellular uptake despite high enzymatic activity .
- Off-Target Effects in Cells: Employ shRNA knockdown or CRISPR-Cas9 to validate target specificity.
- Metabolic Instability: Perform microsomal stability assays (e.g., t₁/₂ < 30 min in human liver microsomes) and correlate with cellular IC₅₀ shifts .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Answer:
- Pharmacokinetics: Administer intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS to calculate bioavailability (F > 30% preferred) .
- Efficacy Models:
- Cancer: Xenograft models (e.g., HT-29 colorectal tumors) with daily oral dosing (50 mg/kg) for 21 days.
- Neuropsychiatric Disorders: Rodent behavioral assays (e.g., forced swim test for antidepressant activity) .
Advanced: How can computational methods guide the design of derivatives with improved solubility?
Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate logP with solubility. Aim for logP < 3.5 to enhance aqueous solubility.
- Salt Formation: Screen counterions (e.g., HCl, citrate) via pH-solubility profiling .
- Co-Crystallization: Partner with X-ray crystallographers to identify co-formers (e.g., succinic acid) that disrupt crystal lattice energy .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Answer:
- hERG Channel Inhibition: Perform patch-clamp assays (IC₅₀ > 10 µM acceptable). Modify the piperidine moiety to reduce cationic charge.
- CYP450 Inhibition: Test against CYP3A4/2D6 isoforms. Introduce polar groups (e.g., -OH) to minimize interactions .
- Genotoxicity: Conduct Ames tests and micronucleus assays . Remove or replace mutagenic motifs (e.g., nitro groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
